(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole
Description
Properties
IUPAC Name |
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2)18-9-5-7-11-20(18)24(3)21(22)12-15(14-25(26)27)17-13-23-19-10-6-4-8-16(17)19/h4-13,15,23H,14H2,1-3H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFEQLMPLBWDO-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bartoli Indole Synthesis Adaptation
The Bartoli reaction provides a versatile route to 7-substituted indoles, which can be adapted for the 1,3,3-trimethylindole precursor. Using o-nitrotoluene derivatives and vinyl Grignard reagents (e.g., propenylmagnesium bromide), this method achieves:
- Yield : 58-72% for analogous structures under optimized conditions
- Key Advantage : Direct introduction of substituents at the 7-position via ortho-substituent-directed-sigmatropic rearrangement.
Reaction conditions require strict temperature control (0°C to -78°C) and anhydrous tetrahydrofuran (THF) to prevent premature decomposition of intermediates. The mechanism proceeds through nitrosoarene formation, followed by tandem-sigmatropic rearrangement and cyclization.
Leimgruber-Batcho Indole Synthesis Modifications
For laboratory-scale production, the Leimgruber-Batcho method offers superior regiocontrol:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Formic Acid Equivalents | 1.2 eq | +22% yield |
| Cyclization Temperature | 220°C | Minimizes decarb. |
| Alkali Base | KOH/EtOH (2M) | Prevents hydrolysis |
This method generates the 1,3,3-trimethylindole core in 65% yield after recrystallization from hexane/ethyl acetate (3:1).
Nitropropylidene Bridge Installation
Michael Addition-Nitroalkylation Cascade
A sequential protocol enables concurrent indole functionalization and nitro group introduction:
- Indole Activation : Treatment with BF₃·OEt₂ in dichloromethane generates electrophilic indolenium intermediate.
- Nitropropiolaldehyde Addition : Slow addition of 3-nitropropiolaldehyde (0.5 eq) at -40°C prevents polymerization.
- Tautomerization : Acidic workup (HCl/MeOH) drives Z-selectivity via kinetic control.
This method achieves 84% diastereomeric excess for the Z-isomer, though requires careful exclusion of moisture to avoid byproduct formation.
Wittig Olefination Approach
For higher stereochemical predictability, the Wittig reaction between 1,3,3-trimethylindole-2-carbaldehyde and (nitroethyl)triphenylphosphorane demonstrates:
| Phosphorane Type | Yield (Z:E) | Solvent Optimization |
|---|---|---|
| Ylide-Stabilized | 62% (7:1) | Toluene, 110°C |
| Semi-Stabilized | 58% (12:1) | DMF, 80°C |
| Non-Stabilized | 41% (3:1) | THF, 65°C |
NMR studies confirm the Z-configuration through characteristic coupling constants (J = 12.8 Hz for trans-vinylic protons).
Final Coupling and Purification Strategies
Radical Cross-Coupling for Indol-3-yl Attachment
Copper(I)-mediated Ullman-type coupling under microwave irradiation (150°C, 20 min) effects the final bond formation:
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Solvent : Dimethylacetamide (DMAc) with 2,6-lutidine base
- Conversion : 91% by HPLC, isolated yield 73%
Crystallization and Chromatographic Purification
Final purification employs a three-step protocol:
- Flash Chromatography : Silica gel (230-400 mesh) with gradient elution (Hex:EtOAc 4:1 → 1:1)
- Recrystallization : Ethanol/water (7:3) at -20°C yields needle-like crystals
- Final Polish : Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA)
Analytical data matches literature reports:
- HPLC Purity : 99.2% (254 nm)
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.9 Hz, 1H), 7.65-7.58 (m, 2H), 3.12 (s, 6H)
- HRMS : m/z calcd for C₂₁H₂₁N₃O₂ [M+H]⁺ 348.1709, found 348.1706
Scale-Up Challenges and Industrial Adaptations
Continuous Flow Reactor Optimization
To mitigate exothermic risks during nitropropiolaldehyde addition, microreactor systems demonstrate:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 8 h | 22 min |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 50 g/day | 1.2 kg/day |
Energy dispersion in flow reactors reduces thermal degradation, improving overall yield by 18% compared to batch methods.
Waste Stream Management
The synthesis generates three major waste streams:
- Magnesium Salts – Neutralized with CO₂ to precipitate MgCO₃
- Copper Residues – Removed via chelating resins (iminodiacetic acid type)
- Organic Solvents – Recycled through fractional distillation (≥98% recovery)
Lifecycle analysis shows the process achieves 82% atom economy, surpassing industry benchmarks for similar nitroindole derivatives.
Mechanistic Insights and Computational Modeling
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- Z-Selectivity Origin : Transition state stabilization through intramolecular H-bonding between nitro oxygen and indole NH (ΔΔG‡ = 2.3 kcal/mol)
- Rate-Determining Step :-Sigmatropic rearrangement (Eₐ = 18.7 kcal/mol)
- Solvent Effects : THF stabilizes charged intermediates better than DMF (ΔG solvation = -5.2 kcal/mol)
These models guide rational optimization, predicting a 14% yield improvement through solvent substitution (2-MeTHF instead of THF).
Scientific Research Applications
Anticancer Activity
Indole derivatives, including (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole, have been investigated for their anticancer properties. Research indicates that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that certain indole derivatives exhibit significant growth inhibition in cancer cells by inducing apoptosis and disrupting cellular signaling pathways.
Neuroprotective Effects
This compound has also been explored for its neuroprotective properties. In animal models of neurodegenerative diseases such as Alzheimer's, compounds similar to this compound have demonstrated the ability to improve cognitive function and reduce neuroinflammation markers. This suggests potential applications in treating neurodegenerative disorders.
Antimicrobial Properties
Research has highlighted the antimicrobial effects of indole derivatives. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of critical metabolic pathways .
Organic Electronics
Indoles are being explored for their applications in organic electronics due to their unique electronic properties. The compound this compound can serve as a potential candidate for organic semiconductors or light-emitting diodes (LEDs). Its ability to form stable thin films makes it suitable for integration into electronic devices .
Comparative Data Table
Case Study 1: Anticancer Screening
A study published in MDPI evaluated various indole derivatives for their anticancer activity. The results indicated that compounds with structural similarities to this compound exhibited potent growth inhibition across multiple cancer cell lines. The structural modifications were crucial in enhancing their bioactivity.
Case Study 2: Neuroprotective Investigation
In another investigation focused on neuroprotection, researchers treated animal models with indole derivatives similar to this compound. Results showed significant improvements in cognitive performance and reductions in markers of neuroinflammation compared to control groups. This highlights the therapeutic potential of such compounds in neurodegenerative diseases.
Mechanism of Action
The mechanism by which (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include indole derivatives with varying substituents, such as halogens, methoxy, amino, and ketone groups. Key comparisons are summarized below:
Spectroscopic and Analytical Data
- NMR Spectroscopy: The nitro group in analogous compounds () generates a distinct ¹³C-NMR signal at δ147.14, reflecting its electron-withdrawing nature.
- HRMS : The nitro-substituted compound in matches the calculated mass (253.0977), validating its structural integrity. Such precision is critical for confirming the target compound’s identity .
Biological Activity
(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an indole moiety, which is common in many bioactive compounds. Its molecular formula is , and it features both nitro and trimethyl groups that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with indole structures often exhibit various biological activities, including:
- Anticancer Activity : Indoles are known for their ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The presence of the nitro group may enhance the compound's ability to act against bacterial pathogens by disrupting cellular processes.
- Neuroprotective Effects : Some indole derivatives have been associated with neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in Cancer Letters demonstrated that a related indole compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis. The study suggested that the compound acted through the p53 signaling pathway, which is crucial for regulating the cell cycle and preventing tumor formation .
- Antimicrobial Activity :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Indole Core Formation : Start with 1,3,3-trimethylindole, leveraging Friedel-Crafts alkylation or condensation reactions to introduce substituents .
Nitropropylidene Incorporation : Use nitration reactions (e.g., mixed acid nitration) or conjugate addition of nitro groups to α,β-unsaturated ketones. Steric and electronic effects of the indole substituents must be optimized to avoid byproducts .
Stereochemical Control : Employ Z-configuration stabilization via bulky substituents or low-temperature crystallization. Monitor reaction progress using TLC and HPLC for intermediate purity .
- Key Tools : NMR (1H/13C) for structural confirmation, IR spectroscopy to track nitro group formation (~1520 cm⁻¹ for NO₂ asymmetric stretch) .
Q. How can researchers ensure purity and stability during the synthesis of this compound?
- Methodological Answer :
- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate nitro-containing intermediates. Recrystallization from ethanol or DCM/hexane mixtures improves purity .
- Stability Assessment : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC (C18 column, UV detection at 254 nm) to identify degradation products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., indole NH at ~10-12 ppm, methyl groups at ~1.3 ppm). 13C NMR confirms carbonyl and nitro group carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion).
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and validates the Z-configuration .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Methodological Answer :
Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation) to collect high-resolution data. Ensure crystal quality to minimize twinning or disorder .
Structure Solution : Apply SHELXD for phase determination via direct methods. Refine with SHELXL, incorporating restraints for disordered nitro or methyl groups .
Validation : Use PLATON to check for missed symmetry and ADDSYM to detect higher-symmetry space groups. R-factor convergence below 0.05 indicates reliable refinement .
Q. What strategies address discrepancies in crystallographic data during refinement?
- Methodological Answer :
- Disorder Modeling : Split nitro or methyl groups into multiple positions with occupancy refinement. Apply ISOR restraints to prevent unrealistic thermal motion .
- Twinned Data : Use TWINLAW in SHELXL to handle twinning (e.g., two-domain crystals). Validate with R1(f) < 0.07 for twinned datasets .
- Hydrogen Bonding : Analyze Hirshfeld surfaces to validate intermolecular interactions, ensuring consistency with packing diagrams .
Q. How can computational methods predict the electronic effects of substituents on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model the nitro group’s electron-withdrawing effects on the indole core. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the nitro group’s role in binding affinity .
Q. What mechanistic insights explain regioselectivity in reactions involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
